molecular formula C10H9NO4 B11798517 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid CAS No. 1710833-61-6

2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid

Cat. No.: B11798517
CAS No.: 1710833-61-6
M. Wt: 207.18 g/mol
InChI Key: YAJHEWMULQRJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with a methyl group at position 6 and an oxyacetic acid moiety at position 3. Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.18 g/mol (see structural analogs in ). The benzo[d]isoxazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and enzyme inhibition studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1710833-61-6

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-[(6-methyl-1,2-benzoxazol-3-yl)oxy]acetic acid

InChI

InChI=1S/C10H9NO4/c1-6-2-3-7-8(4-6)15-11-10(7)14-5-9(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

YAJHEWMULQRJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid typically involves the reaction of 6-methylbenzo[d]isoxazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield reduced derivatives, and substitution can yield various substituted products .

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that derivatives of isoxazole, including 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid, exhibit significant anti-inflammatory properties. For instance, studies indicate that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro assays demonstrated that certain isoxazole derivatives reduced interleukin-1 beta (IL-1β) levels, suggesting a mechanism for their anti-inflammatory effects .

Analgesic Effects

The analgesic potential of this compound has been explored through various animal models. Compounds exhibiting structural similarities were shown to provide pain relief comparable to established analgesics like sodium diclofenac, with rapid onset of action .

Anticancer Properties

The anticancer activity of isoxazole derivatives has gained attention in recent years. Preliminary studies indicate that this compound may interact with specific receptors involved in cancer pathways, leading to reduced cell proliferation in various cancer cell lines.

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and cycloadditions. These synthetic routes allow for modifications that can enhance the compound's bioactivity or solubility, making it a versatile candidate for drug development .

Case Studies

  • In Vivo Studies on Analgesic Effects : A study involving saline-loaded mice demonstrated that compounds similar to this compound exhibited significant pain relief compared to control groups. The results indicated a dose-dependent response, supporting further exploration into its analgesic mechanisms .
  • Anti-inflammatory Mechanisms : Another investigation focused on the inhibition of COX enzymes by isoxazole derivatives. The study highlighted a marked reduction in inflammation markers within hours of administration, showcasing the compound's rapid therapeutic action .

Mechanism of Action

The mechanism of action of 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzo[d]isoxazole Acetic Acid Derivatives

The following table compares key structural analogs, focusing on substituent effects and physicochemical properties:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid 6-OCH₃ C₁₀H₉NO₄ 207.18 Higher polarity than methyl analog; potential metabolic instability due to methoxy group
2-(Benzo[d]isoxazol-3-yl)acetic acid No substituent C₉H₇NO₃ 189.16 Parent compound; weak enzyme inhibition in fragment-based screening
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid 5-CH₃ C₁₀H₉NO₃ 191.18 Steric hindrance at position 5 may reduce binding affinity compared to 6-methyl isomer
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid 5-Cl C₉H₆ClNO₃ 211.60 Electron-withdrawing Cl enhances ring stability; increased lipophilicity
2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid 7-CH₃ C₁₀H₉NO₄ 207.18 Positional isomer; altered electronic effects due to methyl placement

Functional Group Modifications

  • Oxyacetic Acid vs. Ester Derivatives: 2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid (C₁₀H₉NO₄) has a carboxylic acid group, enabling ionic interactions in biological systems. In contrast, ester derivatives like Methyl 2-(6-hydroxybenzo[d]isoxazol-3-yl)acetate () exhibit higher lipophilicity, favoring passive diffusion but limiting hydrogen-bonding capacity. The oxyacetic acid group in the target compound may enhance solubility in aqueous environments (e.g., physiological buffers) compared to esters.
  • Methyl vs. Methoxy groups are metabolically labile (susceptible to demethylation), whereas methyl groups offer greater stability.

Heterocycle Variations

  • Benzo[d]isoxazole vs. Benzo[d]isothiazole: Replacement of oxygen with sulfur in 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid (C₉H₇NO₃S) introduces a larger, less electronegative atom, altering electronic distribution and binding interactions. This compound shows antimicrobial activity, suggesting heterocycle choice critically impacts biological function.

Biological Activity

2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid is a compound belonging to the isoxazole family, known for its diverse biological activities. The unique structure of this compound, which combines a benzo[d]isoxazole moiety with an acetic acid functional group, positions it as a promising candidate for medicinal chemistry applications. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a methyl group at the 6-position of the benzo[d]isoxazole ring. This structural feature may enhance its solubility and bioactivity compared to other similar compounds.

Biological Activities

Research indicates that compounds containing isoxazole rings exhibit a range of pharmacological effects, including:

  • Anti-inflammatory : Isoxazole derivatives have been shown to inhibit inflammatory pathways.
  • Analgesic : Certain derivatives exhibit pain-relieving properties.
  • Anticancer : Isoxazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Biological Activities of Isoxazole Derivatives

Activity TypeExample CompoundsIC50 ValuesReferences
Anti-inflammatoryThis compoundSub-micromolar
AnalgesicVarious isoxazole derivatives0.67 - 2.0 μM
Anticancer2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid26 - 65 μM (various lines)

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors linked to disease pathways. For instance, studies suggest it can modulate activity in metabolic pathways critical for cancer cell proliferation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : Involves replacing a leaving group with a nucleophile.
  • Esterification : The formation of esters from carboxylic acids and alcohols.
  • Cycloadditions : Reactions that form cyclic compounds from linear precursors.

These synthetic routes highlight the versatility in creating this compound while addressing sustainability concerns in chemical production.

Case Studies

Several studies have investigated the biological activity and therapeutic potential of isoxazole derivatives:

  • Anticancer Activity : A study evaluated the cytotoxic effects of various isoxazole derivatives against cancer cell lines, revealing significant activity with IC50 values ranging from 26 to 65 μM across different types of cancer cells (MCF-7, A549, HepG2) .
  • Anti-inflammatory Effects : Research demonstrated that certain isoxazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Q & A

Basic: What are the common synthetic routes for 2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted benzisoxazole precursors. A validated method includes:

  • Step 1 : Reacting 6-methyl-substituted benzaldehyde derivatives with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) to form the isoxazole ring via cyclization .
  • Step 2 : Introducing the acetic acid moiety through nucleophilic substitution or ester hydrolysis. For example, coupling the benzisoxazole intermediate with chloroacetic acid under reflux in a polar solvent (e.g., DMF) .
  • Optimization : Yield improvements are achieved by controlling temperature (60–80°C), using catalysts like K₂CO₃, and monitoring reaction progress via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methyl group at position 6 (δ ~2.5 ppm for CH₃) and the acetic acid side chain (δ ~4.2 ppm for -OCH₂COO-) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of acetic acid) and ~1250 cm⁻¹ (C-O-C of the ether linkage) validate functional groups .
  • HPLC-PDA : Purity analysis (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% formic acid .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

  • In Vivo Diuretic Models : Saline-loaded mice or water-loaded dogs are used to measure urine output and electrolyte excretion. Dose-response curves (10–100 mg/kg) identify efficacy thresholds .
  • Mechanistic Studies : Competitive binding assays (e.g., radioimmunoassays) assess interactions with renal transporters (e.g., Na⁺/K⁺ ATPase) .

Basic: What methods ensure purity and stability during storage?

  • Purity Control : Recrystallization from ethanol/water mixtures and characterization via melting point analysis (mp ~139–140°C) .
  • Stability : Store at –20°C in amber vials to prevent photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced: How do structural modifications at positions 3, 6, and 7 impact diuretic activity?

  • Position 6 (Methyl Group) : The methyl group enhances lipophilicity, improving membrane permeability but may reduce solubility. Comparative SAR studies show analogs with 6-CH₃ have 20–30% lower ED₅₀ than 7-Cl derivatives in mice .
  • Position 3 (Aryl Substitution) : 2-Fluorophenyl at position 3 increases potency by 50% via enhanced hydrogen bonding with target proteins. Bromine at position 7 further boosts uricosuric activity in primates .

Advanced: What analytical challenges arise in quantifying metabolites of this compound?

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronide conjugates of the acetic acid moiety). Fragmentation patterns (m/z 193.01 for deacetylated products) require high-resolution mass spectrometers .
  • Isomer Discrimination : Chiral HPLC separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) due to potential stereoselective metabolism .

Advanced: How can prodrug strategies improve blood-brain barrier penetration for CNS applications?

  • Ester Prodrugs : Convert the acetic acid to ethyl esters via Hantzsch thiazole synthesis. In vitro assays (e.g., PAMPA-BBB) show 2-fold higher permeability for prodrugs vs. parent compound .
  • Amide Derivatives : Conjugation with morpholinone carriers enhances solubility and reduces renal clearance, as demonstrated in rat pharmacokinetic studies (t₁/₂ increase from 2 to 8 hours) .

Advanced: What crystallographic data inform polymorph screening?

  • X-Ray Diffraction : The crystal structure (space group P2₁/c) reveals intermolecular hydrogen bonds between the acetic acid and benzisoxazole moieties, stabilizing the lattice. Polymorphs are screened via solvent-drop grinding with ethanol/acetone .

Advanced: How do computational models predict binding affinity to diuretic targets?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) map interactions with carbonic anhydrase II (CA-II). The acetic acid group forms salt bridges with Arg-7 (ΔG = –8.2 kcal/mol), while the benzisoxazole ring engages in π-π stacking with His-94 .

Advanced: What in vitro assays assess off-target toxicity?

  • CYP450 Inhibition : Microsomal incubations (human liver microsomes) quantify IC₅₀ values for CYP3A4/2D6 isoforms. IC₅₀ > 10 μM indicates low risk of drug-drug interactions .
  • hERG Binding : Patch-clamp assays measure IKr channel blockade (IC₅₀ > 30 μM required for cardiac safety) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.